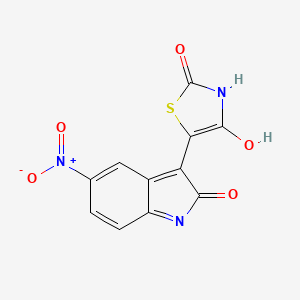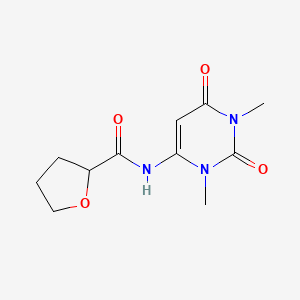
2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by its complex molecular structure, which includes functional groups such as ethoxy, methylsulfonyl, anilino, and phenylmethoxy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of functional groups. Common reagents used in these reactions include ethyl iodide, methylsulfonyl chloride, and phenylmethanol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetamides with analogous functional groups, such as:
- N-(4-methoxyphenyl)-2-(2-ethoxyphenyl)acetamide
- N-(4-phenylmethoxyphenyl)-2-(2-methylsulfonylanilino)acetamide
Uniqueness
What sets 2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-23-12-8-7-11-22(23)26(32(2,28)29)17-24(27)25-20-13-15-21(16-14-20)31-18-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFPBCXBVGAHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(propan-2-yl)piperidin-4-yl]-4-propoxybenzamide](/img/structure/B4913757.png)

![methyl 2-[(4-biphenylylcarbonyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4913766.png)

![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-beta-alaninate](/img/structure/B4913788.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B4913789.png)
![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4913801.png)
![4-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4913806.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B4913820.png)

![[(4-hydroxy-3,5-dimethylbenzyl)thio]acetic acid](/img/structure/B4913825.png)
![1-(benzylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4913844.png)
![5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4913852.png)

